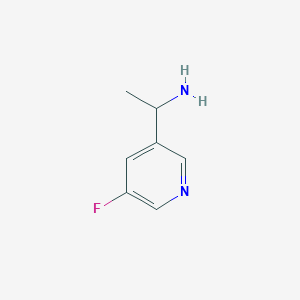

1-(5-Fluoropyridin-3-yl)ethanamine

Description

Contextualization of Fluorinated Pyridine-Containing Amines in Contemporary Chemical Research

Fluorinated pyridine-containing amines represent a class of compounds that combine the advantageous properties of both fluorine and the pyridine (B92270) moiety. The introduction of fluorine into the pyridine ring can modulate the basicity of the nitrogen atom and create unique electronic properties, which can be exploited in the design of novel bioactive molecules. hims-biocat.eu Researchers are increasingly exploring these compounds as key intermediates for the synthesis of a wide range of chemical entities, from therapeutic agents to materials with specific functions.

The chirality of many of these amines adds another layer of complexity and potential. The synthesis of enantiomerically pure chiral amines is a major focus in organic chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities. bohrium.com Biocatalysis, using enzymes such as transaminases and dehydrogenases, has become a powerful tool for the stereoselective synthesis of these chiral amines, offering a green and efficient alternative to traditional chemical methods. bohrium.comresearchgate.net

Overview of Scholarly Research Trajectories Pertaining to 1-(5-Fluoropyridin-3-yl)ethanamine

Scholarly research on this compound has primarily focused on its role as a crucial building block in the synthesis of more complex molecules. While dedicated studies on the compound itself are limited, its utility is highlighted in the synthesis of biologically active compounds.

A significant area of investigation involves the use of the 5-fluoropyridin-3-yl moiety in the development of novel therapeutic agents. For instance, a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov These compounds have shown promising results against various Gram-positive bacteria, including drug-resistant strains. nih.gov This research underscores the potential of the this compound scaffold in the design of new antibiotics.

Furthermore, the synthesis of chiral amines with similar structures has been a subject of intense research. For example, the biocatalytic synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate for a Janus kinase (JAK) 2 inhibitor, has been reported. researchgate.net This work demonstrates the feasibility of using enzymatic methods to produce enantiomerically pure fluorinated heteroaromatic amines, a strategy that is directly applicable to the synthesis of chiral this compound. The commercial availability of the (R)-enantiomer of this compound and its salts further indicates its importance as a chiral building block in asymmetric synthesis. bldpharm.comsynblock.comachemblock.com

Physicochemical Data for this compound and its Salts:

| Property | This compound | (R)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride | (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride |

| CAS Number | 910402-42-5 cymitquimica.com | 1956435-73-6 synblock.com | 1909288-54-5 bldpharm.comachemblock.com |

| Molecular Formula | C₇H₉FN₂ cymitquimica.com | C₇H₁₀ClFN₂ synblock.com | C₇H₁₁Cl₂FN₂ bldpharm.comachemblock.com |

| Molecular Weight | 140.16 g/mol cymitquimica.com | 176.62 g/mol synblock.com | 213.08 g/mol bldpharm.comachemblock.com |

Articulation of Advanced Research Frontiers for this compound

The future research landscape for this compound is poised for significant expansion, driven by its potential as a versatile synthetic intermediate. Key areas for advanced research include:

Development of Novel Catalytic Methodologies: Exploring more efficient and stereoselective methods for the synthesis of both enantiomers of this compound will be crucial. This includes the development of novel biocatalysts and transition-metal catalysts for asymmetric amination reactions. bohrium.commdpi.com

Expansion of its Application in Medicinal Chemistry: Leveraging the this compound scaffold to design and synthesize new classes of therapeutic agents beyond antibacterial compounds is a promising avenue. This could include inhibitors of kinases, proteases, and other enzymes implicated in various diseases.

Exploration in Agrochemicals: The unique properties of fluorinated pyridines suggest that derivatives of this compound could be valuable in the development of new pesticides and herbicides with improved efficacy and environmental profiles.

Materials Science Applications: The incorporation of this fluorinated amine into polymers and other materials could lead to the development of advanced materials with tailored electronic, optical, or thermal properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTESVPWZFNAFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910402-42-5 | |

| Record name | 1-(5-fluoropyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 5 Fluoropyridin 3 Yl Ethanamine and Its Stereoisomers

Chemo-Enzymatic and Biocatalytic Strategies for Enantioselective Synthesis

Chemo-enzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of enantiomerically pure amines, aligning with the principles of green chemistry. bme.hunih.gov These strategies leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to asymmetrically synthesize a target enantiomer from a prochiral precursor. nih.gov

Application of Amine Transaminases for Chiral Resolution

Amine transaminases (ATAs), a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are highly effective biocatalysts for the synthesis of chiral primary amines. nih.govfrontiersin.org They function by transferring an amino group from a donor molecule to a carbonyl acceptor. mdpi.com This catalytic activity can be harnessed for the kinetic resolution of a racemic mixture of 1-(5-Fluoropyridin-3-yl)ethanamine.

In a typical kinetic resolution setup, an ATA that selectively reacts with one enantiomer (e.g., the (R)-enantiomer) is chosen. The racemic amine is incubated with the ATA and a suitable carbonyl acceptor (e.g., pyruvate). The (R)-enantiomer is converted into the corresponding ketone, 1-(5-fluoropyridin-3-yl)ethanone, while the (S)-enantiomer remains unreacted. This process allows for the separation of the highly enantioenriched (S)-amine from the ketone product. The success of the resolution is dependent on the enantioselectivity (E-value) of the enzyme, which quantifies the difference in reaction rates between the two enantiomers. wikipedia.org Protein engineering has been extensively used to broaden the substrate scope and enhance the stability of ATAs for industrial applications. frontiersin.orgdntb.gov.ua

Table 1: Key Parameters in ATA-Catalyzed Kinetic Resolution

| Parameter | Description | Significance |

| Enzyme Source | The specific transaminase used (e.g., from Vibrio fluvialis, Aspergillus terreus). | Determines substrate specificity and enantioselectivity (R- or S-selectivity). |

| Amine Donor/Acceptor | A sacrificial amine (e.g., isopropylamine) or carbonyl compound (e.g., pyruvate) used to drive the reaction. | Affects reaction equilibrium and overall efficiency. |

| Enantiomeric Excess (ee) | A measure of the purity of the desired enantiomer in the final mixture. | High ee (>95%) is typically the goal for pharmaceutical intermediates. |

| Conversion (c) | The percentage of the starting racemic mixture that has reacted. | For kinetic resolution, a conversion of ~50% is ideal to maximize the yield of the unreacted enantiomer. |

Stereoselective Biotransformation of Prochiral Ketone Precursors

An alternative and often more atom-economical approach than resolution is the asymmetric synthesis from a prochiral starting material. bme.hu For this compound, the corresponding prochiral ketone is 1-(5-fluoropyridin-3-yl)ethanone. This ketone can be stereoselectively aminated using an amine transaminase to yield predominantly one enantiomer of the amine.

The process involves reacting the ketone with an ATA in the presence of a suitable amine donor, such as isopropylamine (B41738) or L-alanine. The enzyme's active site is structured to bind the ketone in a specific orientation, leading to the addition of the amino group to one face of the carbonyl group, thus establishing the chiral center. mdpi.com This method can theoretically achieve a 100% yield of a single enantiomer. The main challenges include overcoming substrate and product inhibition and shifting the reaction equilibrium to favor product formation, which can often be addressed by using a large excess of the amine donor or by removing the ketone co-product. nih.gov

Table 2: Factors Influencing Asymmetric Synthesis via ATA

| Factor | Influence on the Reaction | Example Strategies |

| Enzyme Selection | Determines which enantiomer ((R) or (S)) is produced. | Screening a panel of (R)- and (S)-selective ATAs. |

| Reaction Equilibrium | The transamination reaction is reversible, which can limit product yield. | Use of inexpensive amine donors like isopropylamine, which generates acetone (B3395972) as a volatile, easily removable byproduct. |

| Substrate/Product Inhibition | High concentrations of the ketone substrate or amine product can inhibit the enzyme. | In situ product removal (ISPR) techniques or fed-batch strategies. |

| Cofactor Regeneration | ATAs require the PLP cofactor. | Supplementing the reaction mixture with PLP. |

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org Besides transaminases, other enzymes like lipases can be employed for the kinetic resolution of racemic this compound through enantioselective acylation. mdpi.com

In a lipase-catalyzed resolution, the racemic amine is reacted with an acylating agent (e.g., isopropenyl acetate (B1210297) or ethyl acetate) in a non-polar organic solvent. The lipase (B570770) will selectively acylate one enantiomer at a faster rate, leaving the other enantiomer unreacted. For example, if the lipase preferentially acylates the (R)-amine, the reaction mixture will contain the (R)-acylated amine and the unreacted (S)-amine. These two compounds, having different functional groups, can then be easily separated by standard chromatographic or extraction methods. The enantiomeric excess of the remaining amine increases as the reaction progresses towards 50% conversion. mdpi.comresearchgate.net

Multi-Step Organic Synthesis Routes to this compound

Traditional organic synthesis provides robust and scalable routes to complex molecules. The synthesis of this compound typically involves the initial construction and functionalization of the pyridine (B92270) core, followed by the introduction and modification of the side chain.

Strategic Functionalization of the Pyridine Nucleus

The pyridine ring is an electron-deficient heterocycle, and its functionalization requires specific strategies. wikipedia.org A common approach to synthesizing the required 3,5-substituted pyridine scaffold begins with commercially available or readily prepared pyridine derivatives. nih.gov

One plausible route starts with 3-amino-5-fluoropyridine (B1296810) or a precursor like 3-bromo-5-fluoropyridine (B183902). The synthesis of 3-amino-5-fluoropyridine can be achieved from 5-fluoronicotinamide (B1329777) via a Hofmann rearrangement. chemicalbook.com Alternatively, late-stage C-H fluorination of a suitably substituted pyridine N-oxide followed by nucleophilic aromatic substitution (SNAr) represents a modern approach to installing the fluorine atom. nih.govacs.orgberkeley.edu The presence of a halogen, such as bromine or chlorine, at the 3-position allows for the subsequent introduction of the acetyl group via metal-catalyzed cross-coupling reactions or metal-halogen exchange followed by reaction with an acetylating agent.

Table 3: Selected Strategies for Pyridine Functionalization

| Starting Material | Reaction | Key Reagents | Product | Reference |

| 5-Fluoronicotinamide | Hofmann Rearrangement | Bromine, Sodium Hydroxide | 3-Amino-5-fluoropyridine | chemicalbook.com |

| 3,5-Dibromopyridine | Halogen-Metal Exchange & Acetylation | n-BuLi, N,N-Dimethylacetamide | 1-(5-Bromopyridin-3-yl)ethanone | N/A |

| 3-Substituted Pyridine | C-H Fluorination / SNAr | Selectfluor / Nucleophile | Functionalized Fluoropyridine | nih.govresearchgate.net |

| 2-Chloropyridines | Directed ortho-Lithiation | LiTMP, Electrophile | 4,5-Disubstituted 2-Chloropyridine | mdpi.com |

Introduction and Derivatization of the Ethanamine Side Chain

Once the appropriately functionalized pyridine nucleus, such as 1-(5-fluoropyridin-3-yl)ethanone, is obtained, the final step is the introduction of the amine group. The most common and direct method for this transformation is reductive amination.

In this process, the ketone, 1-(5-fluoropyridin-3-yl)ethanone, is reacted with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate, ammonia) to form an intermediate imine or enamine in situ. This intermediate is then reduced to the primary amine, this compound. nih.gov A variety of reducing agents can be employed, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H2/Pd-C). The choice of reagents and conditions can be optimized to maximize yield and minimize side reactions. This final product is a racemic mixture, which can then be subjected to the resolution methods described previously if a single enantiomer is required.

An alternative, though less direct, route involves converting the ketone to an oxime using hydroxylamine, followed by reduction of the oxime to the primary amine using reagents like lithium aluminum hydride, zinc/acetic acid, or catalytic hydrogenation.

Synthesis of Key Precursors and Synthetic Intermediates

The efficient synthesis of this compound is highly dependent on the availability and synthesis of key precursors, primarily the ketone 1-(5-Fluoropyridin-3-yl)ethanone and its own synthetic antecedents like 3-bromo-5-fluoropyridine and 3-cyano-5-fluoropyridine.

A common and practical starting point for the synthesis is 3-Bromo-5-fluoropyridine . This compound is commercially available and serves as a versatile building block. sigmaaldrich.com Its synthesis can be achieved through various routes, including a process starting from 2-methoxy-5-aminopyridine, which undergoes diazotization and fluorination, followed by bromination to yield the related 2-methoxy-3-bromo-5-fluoropyridine. google.com

From 3-bromo-5-fluoropyridine, a crucial transformation is the introduction of a cyano group to form 3-Cyano-5-fluoropyridine . This can be accomplished via a cyanation reaction, for instance, by reacting the bromo-precursor with zinc(II) cyanide. lookchem.com An alternative route to 3-cyano-5-fluoropyridine involves the dehydration of 5-fluoropyridine-3-carboxamide using a reagent like trifluoroacetic anhydride (B1165640). lookchem.com

The central intermediate required for the final amination step is the ketone 1-(5-Fluoropyridin-3-yl)ethanone . The synthesis of this ketone can be achieved from the cyano-precursor, 3-cyano-5-fluoropyridine. A standard method involves the reaction of the nitrile with an organometallic reagent, such as a Grignard reagent like methylmagnesium chloride, followed by acidic workup. This approach is exemplified in the synthesis of the analogous compound 1-(5-bromo-3-fluoro-2-pyridyl)ethanone, which is prepared from 5-bromo-3-fluoro-pyridine-2-carbonitrile and methylmagnesium chloride in tetrahydrofuran (B95107) with a 93% yield. chemicalbook.com

A summary of the physical properties and a plausible synthetic pathway for these key intermediates are presented below.

Table 1: Physical Properties of Key Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 3-Bromo-5-fluoropyridine | 407-20-5 | C₅H₃BrFN | 175.99 | 24-28 | 147.2 (at 760 mmHg) |

| 3-Cyano-5-fluoropyridine | 696-42-4 | C₆H₃FN₂ | 122.10 | 50-54 | 182.2 (at 760 mmHg) |

| 1-(5-Fluoropyridin-3-yl)ethanone | 342602-55-5 | C₇H₆FNO | 139.13 | N/A | N/A |

Note: Data sourced from multiple suppliers and databases. sigmaaldrich.comlookchem.comalchempharmtech.com N/A indicates data not available in the consulted sources.

Table 2: Example Synthetic Transformation of Precursors

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 5-bromo-3-fluoropyridine-2-carbonitrile | 1) MeMgCl, THF, 0 °C, 15 min2) 3M HCl (aq), 0 °C to RT, 16 h | 1-(5-bromo-3-fluoro-2-pyridyl)ethanone | 93 |

| 5-bromopyridine-3-carbonitrile | Zn(CN)₂, catalyst | 5-fluoropyridine-3-carbonitrile | 78.0 |

Note: The first entry is an analogous reaction demonstrating the conversion of a nitrile to a ketone. chemicalbook.com The second entry shows a fluorination reaction. lookchem.com

Emerging Synthetic Techniques and Scalability Studies for Analogues

The drive for more efficient, sustainable, and scalable chemical manufacturing has led to the development of novel synthetic platforms. For analogues of this compound, techniques such as continuous flow synthesis and automated platforms are being increasingly explored.

Continuous Flow Synthesis Optimization

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scalability. A notable example is the synthesis of γ-pyridyl amine analogues. In one study, a two-step sequence was successfully transferred to a continuous flow system. nih.gov The first step involved a photoredox-catalyzed hydroaminoalkylation of a vinylpyridine with an amine, which was performed in a flow photoreactor. The resulting intermediate was then directly subjected to a high-temperature intramolecular SNAr cyclization in a second flow reactor to yield the final product. This integrated flow process avoids the isolation of intermediates and allows for a more streamlined and efficient synthesis. nih.gov

Automated Synthesis Platform Integration

Building on the principles of flow chemistry, fully automated synthesis platforms are being developed to accelerate the discovery and optimization of new molecules. These platforms can integrate reaction execution, purification, and analysis, enabling high-throughput synthesis of compound libraries. For instance, a modular, automated platform has been utilized for the synthesis of spirocyclic tetrahydronaphthyridines, which are structurally related to the target compound's scaffold. nih.gov This system demonstrates how commercially available starting materials, such as primary alkylamines, can be converted into complex heterocyclic structures through a sequence of reactions performed in an automated fashion. nih.gov

Furthermore, the integration of artificial intelligence and machine learning is revolutionizing the development of biocatalysts used in chiral amine synthesis. nih.gov AI tools can predict protein structures and guide the engineering of enzymes like transaminases and amine dehydrogenases to have improved activity, selectivity, and stability for specific substrates. This computational approach, combined with automated high-throughput screening, accelerates the development of optimized biocatalysts for the scalable and economical synthesis of valuable chiral amines. nih.govdovepress.com

Comprehensive Stereochemical Characterization of 1 5 Fluoropyridin 3 Yl Ethanamine Enantiomers

Analytical Techniques for Enantiomeric Purity Assessment

The accurate determination of the enantiomeric purity of 1-(5-Fluoropyridin-3-yl)ethanamine is paramount. Chiral chromatography, which employs a chiral selector to interact differently with each enantiomer, is the most common and effective approach. This differential interaction leads to the separation of the enantiomers, allowing for their individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. The method relies on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, resulting in different retention times and, consequently, their separation.

For the enantiomeric separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs, particularly those with phenylcarbamate derivatives, can provide excellent enantioselectivity for a wide range of chiral amines through a combination of hydrogen bonding, π-π interactions, and steric hindrance.

A typical chiral HPLC method for the analysis of this compound might involve the following components:

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol, or a combination thereof). The exact ratio is optimized to achieve the best resolution. |

| Flow Rate | Typically in the range of 0.5 to 1.5 mL/min. |

| Detection | UV detection at a wavelength where the pyridine (B92270) ring absorbs, for instance, around 254-260 nm. |

| Column Temperature | Often controlled (e.g., at 25 °C) to ensure reproducible results, as temperature can affect chiral recognition. |

The selection of the appropriate CSP and mobile phase composition is critical and often requires a screening process with various columns and solvent systems to achieve baseline separation of the enantiomers.

Chiral Gas Chromatography (GC) offers another robust method for the enantiomeric separation of volatile compounds. For a primary amine like this compound, derivatization is often necessary to improve its volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which react with the amino group to form a less polar and more volatile derivative.

The separation is then carried out on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. These cyclodextrin-based CSPs have a chiral cavity into which one enantiomer fits better than the other, leading to different retention times.

A representative chiral GC method could be set up as follows:

| Parameter | Typical Conditions |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) or other acylating agents. |

| Chiral Stationary Phase | A capillary column coated with a derivatized cyclodextrin, such as permethylated β-cyclodextrin. |

| Carrier Gas | Helium or Hydrogen at a constant flow or pressure. |

| Temperature Program | An initial oven temperature followed by a temperature ramp to elute the derivatized enantiomers. |

| Detector | Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for sensitive detection. |

The choice of derivatizing agent and the specific cyclodextrin-based CSP are crucial for achieving successful enantiomeric resolution.

Stereochemical Assignment Methodologies

Once the enantiomers are separated, it is essential to assign the absolute configuration (R or S) to each chromatographic peak. Several methods can be employed for this purpose:

X-ray Crystallography: If one of the enantiomers can be crystallized as a salt with a chiral counter-ion of known absolute configuration (a process known as classical resolution), single-crystal X-ray diffraction can be used to determine the three-dimensional structure and thus the absolute configuration of the amine. onyxipca.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be determined.

Chiral Synthesis: The enantioselective synthesis of one of the enantiomers starting from a chiral precursor of known configuration can also establish the absolute stereochemistry of the final product. For instance, the use of specific transaminase enzymes can lead to the predictable formation of either the (R)- or (S)-amine. dntb.gov.ua

Implications of Chirality in Molecular Recognition and Reactivity

The three-dimensional arrangement of atoms in the enantiomers of this compound has profound implications for its interaction with other chiral molecules, such as biological receptors and enzymes. This differential interaction is the basis for the often-observed differences in pharmacological activity, metabolism, and toxicity between enantiomers.

Molecular Recognition: In a biological system, receptors and enzyme active sites are themselves chiral. The binding of one enantiomer of this compound to a specific receptor may be highly favorable, leading to a desired therapeutic effect, while the other enantiomer may bind with much lower affinity or to a different receptor altogether, potentially causing off-target effects. The precise fit between the chiral ligand (the amine enantiomer) and the chiral binding site is governed by multiple non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

Reactivity: The reactivity of the enantiomers can also differ in a chiral environment. For example, when reacting with another chiral molecule, the transition states leading to the products will be diastereomeric and thus have different energies. This can result in one enantiomer reacting faster than the other, a phenomenon known as kinetic resolution. In enzymatic reactions, this selectivity is often very high, with enzymes typically metabolizing one enantiomer much more efficiently than the other.

The comprehensive stereochemical characterization of this compound is therefore not merely an analytical exercise but a fundamental requirement for the development of safe and effective chiral drugs.

In Depth Spectroscopic and Advanced Analytical Characterization of 1 5 Fluoropyridin 3 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific atomic nuclei. For 1-(5-Fluoropyridin-3-yl)ethanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for a complete structural assignment.

Proton NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the ethanamine side chain.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The fluorine atom at the 5-position will influence the chemical shifts of the adjacent ring protons (H-2, H-4, and H-6) and will also introduce heteronuclear coupling (J-coupling), leading to splitting of these signals. The magnitude of the fluorine-proton coupling constants (JHF) provides valuable information about the relative positions of these nuclei.

The protons of the ethanamine side chain will appear at higher field (lower ppm values). The methine proton (-CH) adjacent to the amino group and the pyridine ring is expected to be a quartet due to coupling with the three protons of the methyl group (-CH₃). The methyl protons, in turn, would appear as a doublet due to coupling with the single methine proton. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound (Note: Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (Pyridine) | 8.2 - 8.4 | Doublet of doublets (dd) | JHH, JHF |

| H-4 (Pyridine) | 7.8 - 8.0 | Multiplet | JHH, JHF |

| H-6 (Pyridine) | 8.4 - 8.6 | Singlet (or narrow multiplet) | - |

| -CH (Ethanamine) | 4.0 - 4.3 | Quartet (q) | JHH |

| -CH₃ (Ethanamine) | 1.4 - 1.6 | Doublet (d) | JHH |

| -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | - |

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The carbon atoms of the pyridine ring will resonate in the downfield region (typically δ 120-160 ppm). The carbon atom directly bonded to the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The other pyridine carbons will also show smaller, through-bond couplings to the fluorine atom (²JCF, ³JCF).

The carbons of the ethanamine side chain will appear in the upfield region of the spectrum. The methine carbon (-CH) will be found at a lower field than the methyl carbon (-CH₃) due to its proximity to the electronegative nitrogen atom and the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-2 (Pyridine) | 145 - 150 | Small |

| C-3 (Pyridine) | 135 - 140 | Small |

| C-4 (Pyridine) | 120 - 125 | Small |

| C-5 (Pyridine) | 155 - 160 | Large (¹JCF) |

| C-6 (Pyridine) | 140 - 145 | Small |

| -CH (Ethanamine) | 50 - 55 | - |

| -CH₃ (Ethanamine) | 20 - 25 | - |

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the 5-position of the pyridine ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent protons on the pyridine ring (H-4 and H-6), providing further confirmation of the structure.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₇H₉FN₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured accurate mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass. This is a definitive method for confirming the identity of the compound.

Table 3: Theoretical Mass Data for this compound

| Formula | Molecular Weight (Da) | Exact Mass of [M+H]⁺ (Da) |

| C₇H₉FN₂ | 140.16 | 141.0828 |

Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and for identifying any potential impurities or degradation products.

In an LC-MS analysis of this compound, the compound would first be separated from other components in the sample on an HPLC column. The retention time of the compound is a characteristic property under specific chromatographic conditions. As the compound elutes from the column, it enters the mass spectrometer, which provides mass information. The resulting data would consist of a chromatogram showing the retention time of the compound and a mass spectrum confirming its molecular weight. Tandem mass spectrometry (LC-MS/MS) could be further employed to induce fragmentation of the molecular ion, providing characteristic fragment ions that can be used for structural confirmation and for developing quantitative analytical methods.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Theoretical Vibrational Analysis: In the absence of experimental spectra, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the vibrational frequencies of this compound. These calculations can provide a detailed assignment of the expected IR and Raman bands.

Expected Vibrational Modes: The IR and Raman spectra of this compound would be characterized by a series of distinct bands corresponding to the vibrations of its constituent parts: the fluoropyridine ring and the ethanamine side chain.

A hypothetical data table based on the analysis of similar compounds is presented below to illustrate the type of information that would be obtained.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3300-3500 | Asymmetric and symmetric stretching of the primary amine group. |

| C-H Stretching (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H Stretching (Aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds in the ethyl group. |

| C=N and C=C Stretching | 1400-1600 | Ring stretching vibrations of the pyridine moiety. |

| C-F Stretching | 1200-1300 | Stretching vibration of the carbon-fluorine bond. |

| C-N Stretching | 1000-1200 | Stretching of the carbon-nitrogen bond of the amine group. |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

For this compound that exists as a crystalline solid, single-crystal X-ray crystallography is the definitive method for determining its precise three-dimensional atomic arrangement in the solid state. This technique can elucidate bond lengths, bond angles, and intermolecular interactions.

As no public crystal structure data is available for this compound, a crystallographic study would be necessary to obtain these details. Such an analysis would provide key parameters, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Intermolecular Interactions: Identification of hydrogen bonds and other non-covalent interactions that dictate the crystal packing.

An illustrative data table of the type of information obtained from an X-ray crystallography study is shown below.

| Crystallographic Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell axis lengths |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Density (calculated) (g/cm³) | Calculated density of the crystal |

Other Advanced Spectroscopic Techniques for Molecular Characterization

Beyond IR, Raman, and X-ray crystallography, several other advanced spectroscopic techniques can provide further insights into the molecular characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would be instrumental in confirming the connectivity of atoms in the molecule. Chemical shifts and coupling constants would provide detailed information about the electronic environment of each nucleus.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural clues.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule, particularly those associated with the aromatic pyridine ring.

These advanced techniques, in conjunction with vibrational spectroscopy and X-ray crystallography, would allow for a complete and unambiguous characterization of this compound.

Chemical Reactivity and Derivatization Pathways of 1 5 Fluoropyridin 3 Yl Ethanamine

Reactions at the Ethanamine Moiety

The primary amine group on the ethyl side chain is a key site for a range of functionalization reactions, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and N-Acylation Reactions

The primary amine of 1-(5-Fluoropyridin-3-yl)ethanamine readily undergoes N-alkylation and N-acylation reactions. N-alkylation with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. masterorganicchemistry.com A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.com

N-acylation, the reaction with acyl chlorides, anhydrides, or carboxylic acids, proceeds efficiently to form the corresponding amides. researchgate.net This reaction is fundamental in peptide synthesis and for creating more complex molecular structures. researchgate.net Various coupling reagents can facilitate this transformation under mild conditions. researchgate.net

| Reaction Type | Reagent Class | Product Type | Notes |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Often results in over-alkylation, producing a mixture of products. masterorganicchemistry.com |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amines | A controlled method for mono-alkylation. masterorganicchemistry.com |

| N-Acylation | Acyl Chlorides, Carboxylic Anhydrides | Amides | A common and efficient transformation. researchgate.net |

| N-Acylation | Carboxylic Acids, Coupling Agent (e.g., EDC·HCl) | Amides | Widely used in peptide synthesis and complex molecule construction. researchgate.net |

Amine Functional Group Transformations

Beyond simple alkylation and acylation, the primary amine can be converted into other important functional groups. For instance, reaction with sulfonyl chlorides yields sulfonamides, a common motif in medicinal chemistry. nih.gov Another significant transformation is the conversion of the amine into an imine, which can then be reduced to a secondary amine in a process known as reductive amination. nih.gov This two-step sequence provides a high degree of control over the final product. masterorganicchemistry.com

Transformations Involving the Pyridine (B92270) Ring

The fluorinated pyridine ring possesses its own unique reactivity, influenced by the electron-withdrawing nature of the ring nitrogen and the fluorine substituent.

Electrophilic Aromatic Substitution (if applicable to fluorinated pyridine)

Electrophilic aromatic substitution (EAS) on a pyridine ring is generally difficult due to the electron-deficient nature of the ring, which deactivates it towards attack by electrophiles. The presence of a fluorine atom further deactivates the ring. youtube.comstackexchange.com While fluorination of benzene (B151609) rings can be achieved under specific, often harsh conditions, EAS on a fluorinated pyridine such as this one is not a commonly employed synthetic strategy. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a more viable reaction pathway for fluorinated pyridines. nih.gov The fluorine atom can be displaced by a variety of nucleophiles, a reaction facilitated by the electron-withdrawing character of the pyridine ring. youtube.commasterorganicchemistry.com The rate of this reaction is often dependent on the position of the leaving group relative to electron-withdrawing groups. youtube.com In SNAr reactions, fluoride (B91410) can be a surprisingly effective leaving group because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, a step that is accelerated by the high electronegativity of fluorine. youtube.comyoutube.com

| Nucleophile | Product Type | Reaction Conditions |

| Amines | 5-amino-substituted pyridines | Typically requires heat or catalysis. |

| Alkoxides | 5-alkoxy-substituted pyridines | Often requires a strong base. |

| Azoles | 5-azolyl-substituted pyridines | Can be achieved under photoredox catalysis. nih.gov |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) at Pyridine Positions

The pyridine ring of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a widely used method for creating biaryl compounds. wikipedia.orglibretexts.org While the fluorine atom itself is not typically displaced in these reactions, other positions on the pyridine ring can be functionalized with a leaving group (such as bromine or iodine) to enable coupling. nih.govbeilstein-journals.org

The general mechanism for the Suzuki coupling involves the oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

| Coupling Reaction | Coupling Partners | Catalyst System | Product |

| Suzuki-Miyaura | Aryl/vinyl boronic acid + Aryl/vinyl halide | Pd catalyst (e.g., Pd(PPh₃)₄) and a base | Biaryl or vinyl-substituted pyridine |

| Heck | Alkene + Aryl/vinyl halide | Pd catalyst and a base | Alkenyl-substituted pyridine |

| Hiyama | Organosilane + Aryl/vinyl halide | Pd catalyst and an activator (e.g., TBAF) | Biaryl or vinyl-substituted pyridine mdpi.com |

Cyclization and Annulation Reactions Incorporating this compound

The primary amine and the pyridine ring of this compound are key functionalities that can participate in a variety of intramolecular and intermolecular reactions to form new ring systems. These cyclization and annulation reactions are fundamental to the construction of fused bicyclic and polycyclic heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

One of the most important classes of cyclization reactions for β-arylethylamines, including this compound, is the Pictet-Spengler reaction . This reaction involves the condensation of the primary amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the pyridine ring to form a tetrahydro-β-carboline analogue. The electron-withdrawing nature of the fluorine atom at the 5-position of the pyridine ring is expected to influence the reactivity of the ring, potentially requiring stronger acidic conditions for the cyclization to occur compared to unsubstituted pyridinylethylamines. The cyclization can occur at either the C-2 or C-4 position of the pyridine ring.

Another significant cyclization pathway is the Bischler-Napieralski reaction , which is used to synthesize 3,4-dihydroisoquinoline (B110456) derivatives. This reaction typically involves the acylation of the primary amine of this compound to form an amide, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The subsequent dihydroisoquinoline can be oxidized to the corresponding aromatic isoquinoline. The success of this reaction is often dependent on the electron richness of the aromatic ring, and the fluorine substituent may present challenges.

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, can also be envisioned. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of fused pyridopyrimidine or other heterocyclic systems. The specific reaction conditions and the nature of the reaction partner would determine the final structure of the annulated product.

Below is a table illustrating potential cyclization and annulation reactions involving this compound, based on known reactions of analogous compounds.

| Reaction Type | Reactant(s) | Potential Product(s) | Reaction Conditions |

| Pictet-Spengler | Aldehyde (e.g., Acetaldehyde) | Tetrahydronaphthyridine derivative | Acid catalyst (e.g., HCl, TFA) |

| Bischler-Napieralski | Acyl chloride (e.g., Acetyl chloride) followed by cyclodehydration | Dihydronaphthyridine derivative | POCl₃ or PPA, heat |

| Annulation | β-Ketoester (e.g., Ethyl acetoacetate) | Fused pyridopyrimidinone derivative | Heat, catalyst (e.g., acid or base) |

| Annulation | α,β-Unsaturated ketone (e.g., Methyl vinyl ketone) | Fused dihydropyridine (B1217469) derivative | Michael addition followed by cyclization |

Interactive Data Table: Potential Cyclization and Annulation Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Potential Product |

| Pictet-Spengler | This compound | Formaldehyde | 6-Fluoro-1,2,3,4-tetrahydro-1,7-naphthyridine |

| Bischler-Napieralski | N-Acetyl-1-(5-fluoropyridin-3-yl)ethanamine | - | 7-Fluoro-1-methyl-3,4-dihydro-2,8-naphthyridine |

| Annulation with Dicarbonyl | This compound | Acetylacetone | 2,4-Dimethyl-7-fluoro-pyrido[3,4-b]pyridine |

Regioselectivity and Chemoselectivity in Complex Reaction Environments

In molecules with multiple reactive sites, such as this compound, controlling the regioselectivity and chemoselectivity of reactions is crucial for achieving the desired synthetic outcome.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, electrophilic substitution on the pyridine ring is a key consideration. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The fluorine atom at the 5-position further deactivates the ring through its inductive effect. Electrophilic attack is most likely to occur at the positions least deactivated, which are typically the C-2, C-4, and C-6 positions. The directing effects of the aminoethyl group and the fluorine atom will influence the final position of substitution. For instance, in Pictet-Spengler reactions, cyclization can potentially occur at either the C-2 or C-4 position, and the preferred site will be determined by steric and electronic factors.

Chemoselectivity is the preferential reaction of a reagent with one functional group over another. This compound possesses two main functional groups: the primary amine and the fluoropyridine ring. The primary amine is a nucleophilic and basic site, while the pyridine ring can act as a nucleophile or be susceptible to nucleophilic attack at positions activated by the electron-withdrawing fluorine atom.

In reactions with electrophiles, the more nucleophilic primary amine is expected to react preferentially over the deactivated pyridine ring. For example, acylation or alkylation will likely occur at the nitrogen of the amino group.

Conversely, under conditions that favor nucleophilic aromatic substitution, a nucleophile could potentially displace the fluorine atom. However, such reactions typically require harsh conditions or activation by a strongly electron-withdrawing group.

The table below summarizes the expected chemo- and regioselectivity for reactions of this compound.

| Reaction Type | Reagent | Expected Site of Reaction | Selectivity Type | Rationale |

| Acylation | Acetyl chloride | Primary amine | Chemoselective | The primary amine is a stronger nucleophile than the pyridine ring. |

| Alkylation | Methyl iodide | Primary amine | Chemoselective | The primary amine is more nucleophilic and basic. |

| Electrophilic Aromatic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | C-2 or C-6 position of the pyridine ring | Regioselective | The pyridine ring is deactivated, and substitution is directed to positions ortho to the nitrogen and meta to the deactivating fluorine. |

| Pictet-Spengler Cyclization | Aldehyde | C-2 or C-4 position of the pyridine ring | Regioselective | Intramolecular electrophilic attack on the pyridine ring. |

Interactive Data Table: Predicted Selectivity in Reactions

| Reagent Class | Example Reagent | Primary Reactive Site | Type of Selectivity |

| Acylating Agent | Benzoyl Chloride | Amino Group | Chemoselective |

| Alkylating Agent | Benzyl Bromide | Amino Group | Chemoselective |

| Electrophile | Bromine | Pyridine Ring (C-2 or C-6) | Regioselective |

| Cyclization Partner | Glyoxal | Amino Group and Pyridine Ring (C-4) | Regio- and Chemoselective |

Computational Chemistry and Theoretical Modeling of 1 5 Fluoropyridin 3 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a fundamental understanding of a molecule's behavior at the electronic level. nih.gov These methods are instrumental in elucidating properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. aps.org It has become a standard tool in computational chemistry for predicting the ground-state properties of molecules like 1-(5-Fluoropyridin-3-yl)ethanamine. researchgate.net By solving the Kohn-Sham equations, DFT can accurately determine the electron density and, from it, derive various molecular properties. aps.org

Theoretical studies on similar aromatic amines and pyridine (B92270) derivatives have demonstrated that DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide reliable predictions of optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov For this compound, these calculations would reveal bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Furthermore, DFT is used to calculate key electronic descriptors that govern the molecule's reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Other properties that can be calculated include ionization potential, electron affinity, electronegativity, and global hardness. nih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. researchgate.net |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. nih.gov |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron. nih.gov |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from DFT calculations.

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. DFT can be employed to model the transition states of reactions involving this compound. nih.gov By locating the transition state structure on the potential energy surface, the activation energy for a given reaction pathway can be calculated. nih.gov This information is critical for predicting reaction kinetics and determining the most favorable reaction mechanism. For instance, in the synthesis of derivatives of this compound, transition state modeling could elucidate the stereoselectivity and regioselectivity of the reactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and flexibility over time. mdpi.com

For this compound, MD simulations can reveal the accessible conformations by exploring the rotation around its single bonds. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target's binding site. Key outputs from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which quantify the stability and flexibility of different parts of the molecule. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction (generalized)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info In the context of drug discovery, molecular docking is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. nih.govnih.gov

The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field that approximates the binding energy. mdpi.com Successful docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com These studies can guide the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is correlated with the variation in their physicochemical properties, which are in turn determined by their molecular structure.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates the descriptors with the observed activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Table 2: Key Steps in QSAR Model Development

| Step | Description |

| Data Set Selection | A series of structurally related compounds with measured biological activity. |

| Descriptor Calculation | Generation of numerical representations of molecular features. |

| Model Building | Using statistical methods to correlate descriptors with activity. nih.gov |

| Model Validation | Assessing the predictive power of the model using internal and external validation techniques. |

| Prediction | Using the validated model to predict the activity of new compounds. |

In Silico Screening and Virtual Library Design Applications

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Virtual libraries based on the this compound scaffold can be designed by systematically modifying its structure with various substituents. These libraries can then be screened against the three-dimensional structure of a target protein using molecular docking. This approach allows for the rapid and cost-effective identification of potential hit compounds for further experimental investigation.

Applications of 1 5 Fluoropyridin 3 Yl Ethanamine As a Crucial Synthetic Building Block

Fabrication of Complex Heterocyclic Systems

The primary amine and the fluorinated pyridine (B92270) core of 1-(5-Fluoropyridin-3-yl)ethanamine provide reactive handles for its incorporation into a variety of heterocyclic scaffolds. The nitrogen atom of the pyridine ring and the exocyclic amine can participate in various cyclization reactions, leading to the formation of fused and substituted heterocyclic systems.

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of biologically active compounds. Research has demonstrated the utility of similar fluorinated amino-heterocycles in the preparation of a range of complex systems. For instance, fluorinated building blocks are often employed in the synthesis of pyrazoles and other nitrogen-containing heterocycles. The reaction of a primary amine, such as the one in this compound, with appropriate diketones or their equivalents can lead to the formation of substituted pyrroles or other five-membered heterocycles. Furthermore, condensation reactions with dicarbonyl compounds or their derivatives can pave the way for the synthesis of various six-membered heterocyclic rings.

A notable application of a closely related analogue, (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, is in the synthesis of the JAK2 kinase inhibitor, AZD1480. researchgate.net This highlights the direct integration of such fluorinated amino-heterocyclic motifs into the core of complex, biologically active molecules. The synthesis of novel quinolone derivatives, which are important antibacterial agents, has also been achieved using fluorinated pyridine building blocks, further underscoring the versatility of these synthons in creating diverse heterocyclic structures. rsc.org

Integration into Scaffold Diversification and Library Synthesis

In modern drug discovery, the generation of compound libraries with high structural diversity is paramount for identifying novel hit and lead compounds. lboro.ac.uk this compound is an ideal building block for such endeavors due to its inherent structural features that allow for systematic modification and diversification. The primary amine serves as a key functional group for derivatization, enabling the attachment of a wide range of substituents through amide bond formation, reductive amination, or other nitrogen-based chemistries.

The concept of scaffold diversification involves taking a core structure and systematically modifying it to explore the surrounding chemical space. rsc.orgsigmaaldrich.com The fluorinated pyridine moiety of this compound can be further functionalized, for example, through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, although the fluorine atom itself can also be a site of metabolic stability or specific interactions with biological targets.

The use of fragment-based libraries in kinase inhibitor discovery has proven to be a successful strategy. nih.gov A building block like this compound, with its drug-like properties, can be a valuable component of such libraries. For example, a library of 3-aminopyridin-2-one-based fragments was successfully screened to identify inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov The derivatization of such scaffolds at various points, a strategy that can be applied to molecules derived from this compound, is crucial for optimizing potency and selectivity.

Utility in the Construction of Advanced Organic Molecules

The application of this compound extends to the synthesis of highly functionalized and stereochemically complex organic molecules. Its chiral nature is of particular importance, as the biological activity of many pharmaceuticals is dependent on a specific stereoisomer. The use of enantiomerically pure starting materials like (R)- or (S)-1-(5-Fluoropyridin-3-yl)ethanamine allows for the synthesis of target molecules with a defined stereochemistry, avoiding the need for costly and often inefficient chiral separations at later stages.

A prime example of its utility is in the development of kinase inhibitors. The optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the discovery of a potent dual FLT3/Aurora kinase inhibitor. nih.gov While not explicitly mentioning this compound, the synthesis of such complex molecules often relies on chiral amine building blocks to introduce key recognition elements for binding to the target protein. The fluorinated pyridine motif is a common feature in many kinase inhibitors, where the fluorine atom can enhance binding affinity or improve pharmacokinetic properties.

The following table provides examples of advanced organic molecules synthesized using fluorinated pyridine or similar amine-containing building blocks:

| Target Molecule / Class | Building Block Type | Therapeutic Area / Application |

| AZD1480 | (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine | JAK2 Kinase Inhibitor |

| Dual FLT3/Aurora Kinase Inhibitor | Imidazo[4,5-b]pyridine derivatives | Acute Myeloid Leukemia |

| Quinolone Derivatives | Fluorinated pyridines | Antibacterial Agents |

| KDR Kinase Inhibitors | N-(1,3-thiazol-2-yl)pyridin-2-amines | Angiogenesis Inhibitors |

Precursor Role in the Development of Chemical Probes and Catalysts

Beyond its direct incorporation into potential drug candidates, this compound can also serve as a precursor for the development of chemical probes and catalysts. Chemical probes are essential tools in chemical biology for the study of protein function and validation of drug targets. The fluorinated pyridine moiety can be advantageous in this context, as the fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, allowing for the direct observation of binding events.

The primary amine of this compound can be readily modified to attach linker groups for immobilization on solid supports or for conjugation with reporter tags such as fluorophores or biotin. This enables the creation of affinity-based probes for target identification and pull-down experiments.

While direct examples of catalysts derived from this compound are not prevalent in the literature, the chiral amine functionality is a common feature in many asymmetric catalysts. The pyridine nitrogen can also act as a ligand for metal centers. Therefore, it is conceivable that this building block could be elaborated into novel chiral ligands for asymmetric catalysis, further expanding its synthetic utility.

Mechanistic Investigations of Biological Interactions in Vitro and Theoretical Perspectives

Elucidation of Molecular Target Binding and Modulation

At present, detailed public information regarding the specific molecular targets of 1-(5-Fluoropyridin-3-yl)ethanamine is limited. The compound is commercially available as a research chemical, suggesting its use in early-stage drug discovery and as a building block for more complex molecules.

Ligand-Receptor Interaction Profiling

Specific ligand-receptor interaction profiles for this compound are not yet extensively documented in peer-reviewed literature. The structural motif of a fluorinated aminopyridine suggests potential interactions with a range of biological targets, a hypothesis that awaits experimental validation through comprehensive screening assays.

Enzyme Inhibition and Activation Mechanisms

Currently, there is no publicly available data detailing the inhibitory or activation mechanisms of this compound against specific enzymes. Such studies are crucial to understanding its potential therapeutic applications and would typically involve a panel of enzymatic assays to identify any modulatory effects.

Cellular Pathway Interrogation in Model Systems (e.g., Apoptosis Induction in Cell Lines)

Research into the effects of this compound on cellular pathways, such as apoptosis, is not yet available in the public domain. Cellular assays using various model cell lines would be required to determine if the compound can induce specific signaling cascades, for which there is currently no published evidence.

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

While SAR studies for broader classes of pyridine (B92270) derivatives are available, specific SAR data for analogues of this compound are not yet published. The development of such studies would be a logical next step to optimize the compound for potency and selectivity towards any identified biological targets.

Future Outlook and Emerging Research Directions for 1 5 Fluoropyridin 3 Yl Ethanamine

Innovation in Sustainable and Green Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives, including 1-(5-Fluoropyridin-3-yl)ethanamine, is undergoing a green transformation. researchgate.net Researchers are increasingly focusing on developing sustainable and environmentally friendly synthetic methods to reduce waste, energy consumption, and the use of hazardous materials. researchgate.netbiosynce.com Key areas of innovation include:

Biocatalysis: The use of enzymes, such as amine transaminases, offers a highly selective and green route for the synthesis of chiral amines like (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine. researchgate.net This biocatalytic approach can be integrated into continuous flow processes, coupled with in-line purification, to improve efficiency and yield. researchgate.net

Green Solvents and Catalysts: The field is moving away from traditional volatile organic solvents towards greener alternatives. biosynce.com Pyridine and its derivatives themselves can sometimes act as green solvents due to their relatively high boiling points and low volatility. biosynce.com Furthermore, the development of novel, environmentally benign catalysts, such as iron-based catalysts for pyridine synthesis, is a key area of research. rsc.org

Atom Economy and One-Pot Reactions: Methodologies that maximize the incorporation of all starting materials into the final product (high atom economy) are being prioritized. rsc.org One-pot multicomponent reactions, which allow for the synthesis of complex pyridine derivatives in a single step, are a prime example of this approach. researchgate.net Microwave-assisted synthesis is another technique being employed to accelerate reactions and improve energy efficiency. nih.gov

Interactive Data Table: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Method | Key Advantages | Relevant Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact | Use of transaminases for chiral amine synthesis, flow biocatalysis |

| Green Catalysis | Reduced use of toxic metals, improved reaction efficiency and selectivity | Iron-catalyzed cyclization, metal-pyridine complexes |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, energy efficiency | Efficient synthesis of pyridine derivatives |

| Multicomponent Reactions | High atom economy, simplified procedures, reduced waste | One-pot synthesis of functionalized pyridines |

Exploration of Novel Chemical Transformations and Derivatizations

The core structure of this compound serves as a versatile scaffold for the creation of novel derivatives with potentially enhanced or entirely new properties. The exploration of new chemical transformations is crucial for expanding the chemical space accessible from this starting material. Key areas of interest include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for creating new derivatives without the need for pre-functionalized starting materials. rsc.org This approach offers a more atom-economical and efficient route to novel compounds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form new carbon-carbon bonds and introduce diverse substituents onto the pyridine ring. biosynce.com

Derivatization of the Amine Group: The primary amine group in this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups to modulate the compound's physicochemical and biological properties.

Advancements in High-Throughput Screening and Automated Discovery

The discovery of new bioactive compounds and materials is being accelerated by the adoption of high-throughput screening (HTS) and automated synthesis platforms. researchgate.net These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the discovery process.

For pyridine derivatives, HTS methods are employed to screen for a variety of biological activities, such as antimicrobial and anti-inflammatory properties. researchgate.netbohrium.comnih.gov The development of robust and miniaturized screening assays is a key area of focus. researchgate.netnih.gov Automated platforms can synthesize and purify libraries of derivatives, which are then subjected to HTS to identify promising lead compounds. researchgate.net The detection of biogenic amines, a class of compounds to which this compound belongs, is also benefiting from advanced analytical techniques like chromatography and biosensors, which can be integrated into high-throughput workflows. mdpi.comnih.govnih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the predictive design of molecules with desired properties. nih.govnih.govijirt.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. mdpi.commdpi.com

In the context of this compound and its derivatives, AI and ML can be used to:

Predict Biological Activity: QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the biological activity of new derivatives before they are synthesized, helping to prioritize the most promising candidates. nih.gov

Optimize Physicochemical Properties: AI algorithms can predict properties such as solubility, permeability, and toxicity, guiding the design of molecules with improved drug-like characteristics. mdpi.com

De Novo Design: Generative models can design entirely new molecules with specific desired properties, expanding the chemical space beyond existing libraries. researchgate.net

The integration of AI and ML with automated synthesis and HTS creates a closed-loop discovery cycle, where new compounds are designed, synthesized, and tested in a rapid and iterative manner. nih.gov

Expanding Applications in Material Science and Supramolecular Chemistry

While the primary focus for many pyridine derivatives has been in the life sciences, there is growing interest in their application in material science and supramolecular chemistry. The unique electronic and structural properties of the fluoropyridine motif can be exploited to create novel materials with interesting optical, electronic, or self-assembly properties.

Supramolecular Assembly: The fluorine atom in this compound can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can be used to direct the self-assembly of molecules into well-defined supramolecular architectures. rsc.orgnih.gov Fluorination is known to influence the self-assembly of molecules, sometimes leading to unexpected and novel structures. researchgate.net Chiral pyridine-type ligands are also used to create enantiopure polynuclear species through self-assembly. chimia.ch

Functional Materials: Fluorinated organic compounds are used in a variety of materials, and the incorporation of the this compound scaffold could lead to the development of new functional materials. For example, fluorinated porphyrins have been shown to self-assemble into two-dimensional networks. nih.gov

Interactive Data Table: Emerging Research Applications for this compound and its Derivatives

| Research Area | Key Focus | Potential Impact |

|---|---|---|

| Sustainable Synthesis | Biocatalysis, green catalysts, atom economy | Reduced environmental footprint of chemical manufacturing |

| Novel Transformations | C-H functionalization, cross-coupling reactions | Access to a wider range of novel compounds with diverse properties |

| High-Throughput Screening | Miniaturized assays, automated synthesis | Accelerated discovery of new bioactive molecules and materials |

| AI and Machine Learning | Predictive modeling, de novo design | More efficient and targeted discovery of compounds with desired properties |

| Material Science | Supramolecular assembly, functional materials | Development of new materials with unique optical and electronic properties |

Q & A

What are the optimal synthetic routes for 1-(5-Fluoropyridin-3-yl)ethanamine in academic research?

Level: Basic

Answer:

The synthesis typically involves nucleophilic aromatic substitution or reductive amination . Fluorination at the 5-position of pyridine can be achieved using agents like Selectfluor™ under controlled conditions. The ethanamine group is introduced via palladium-catalyzed coupling or direct alkylation with ethylamine derivatives. For example, analogous compounds (e.g., 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride) are synthesized via catalytic hydrogenation of nitriles or imines . Characterization requires 1H/19F NMR to confirm regiochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight .

How can density functional theory (DFT) aid in predicting the reactivity of this compound?

Level: Advanced

Answer:

DFT calculations using hybrid functionals (e.g., B3LYP) model electronic properties, such as frontier molecular orbitals (FMOs) and electrostatic potential surfaces. These predict reactivity toward electrophiles/nucleophiles and stability under oxidative or hydrolytic conditions. Studies on fluoropyridines show that including exact exchange terms improves accuracy in thermochemical predictions, such as bond dissociation energies critical for assessing degradation pathways . For instance, the C-F bond strength in the 5-position can be compared to analogs to prioritize synthetic routes.